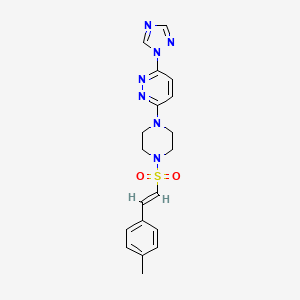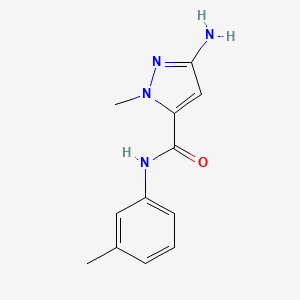
3-amino-1-methyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-1-methyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, AMPC, and has been found to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of AMPC is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Specifically, AMPC has been found to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. By inhibiting the activity of PARP, AMPC can induce DNA damage and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, AMPC has been found to have a variety of other biochemical and physiological effects. Studies have shown that AMPC can reduce inflammation, inhibit the activity of certain enzymes involved in lipid metabolism, and protect against oxidative stress. Additionally, AMPC has been found to have neuroprotective properties and can protect against neuronal damage in models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using AMPC in lab experiments is its potent anti-cancer properties. Additionally, AMPC is relatively easy to synthesize and can be produced in large quantities. However, one limitation of using AMPC in lab experiments is that it can be toxic to normal cells at high concentrations. Additionally, the mechanism of action of AMPC is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on AMPC. One area of interest is in the development of new cancer therapies that incorporate AMPC. Additionally, studies could be conducted to further elucidate the mechanism of action of AMPC and to identify new targets for its activity. Finally, research could be conducted to explore the potential use of AMPC in the treatment of other diseases, such as neurodegenerative disorders and inflammatory conditions.
Conclusion:
In conclusion, AMPC is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have potent anti-cancer properties, as well as a variety of other biochemical and physiological effects. While there are limitations to using AMPC in lab experiments, there are many potential future directions for research on this compound. Overall, AMPC represents a promising area of research for the development of new therapies for a variety of diseases.
Métodos De Síntesis
The synthesis of AMPC involves a series of chemical reactions that are carefully controlled to produce a pure and stable compound. The first step in the synthesis process is the reaction of 3-methylbenzoyl chloride with hydrazine to produce 3-methylphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 3-methyl-1-phenylpyrazol-5-one. The final step in the synthesis process involves the reaction of this intermediate with methylamine to produce AMPC.
Aplicaciones Científicas De Investigación
AMPC has been found to have a variety of potential applications in scientific research. One area where AMPC has been extensively studied is in the field of cancer research. Studies have shown that AMPC has potent anti-cancer properties and can induce apoptosis in cancer cells. Additionally, AMPC has been found to inhibit the growth of tumor cells and can sensitize cancer cells to chemotherapy.
Propiedades
IUPAC Name |
5-amino-2-methyl-N-(3-methylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-8-4-3-5-9(6-8)14-12(17)10-7-11(13)15-16(10)2/h3-7H,1-2H3,(H2,13,15)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKHCCSYQOAGBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=NN2C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-1-methyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

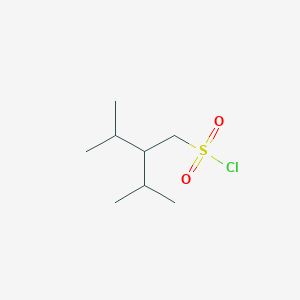
![4-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine](/img/structure/B2990218.png)
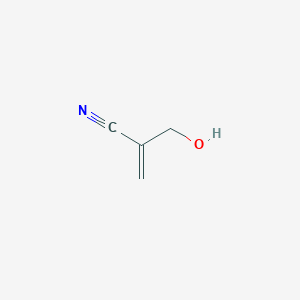
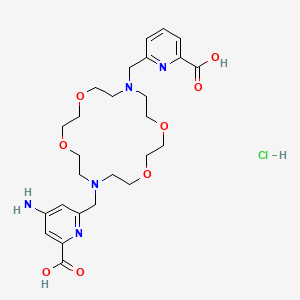
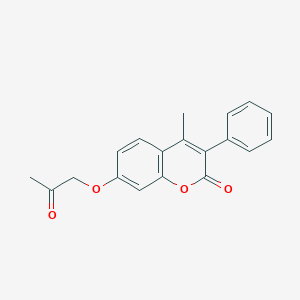
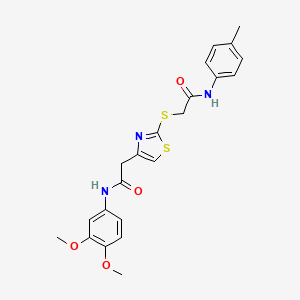


![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-3-yl)methanone](/img/structure/B2990232.png)
![2-(4-Chlorophenyl)-4-((4-methoxybenzyl)thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2990233.png)
![6-bromo-4-phenyl-N-[2-(trifluoromethyl)phenyl]quinazolin-2-amine](/img/structure/B2990234.png)
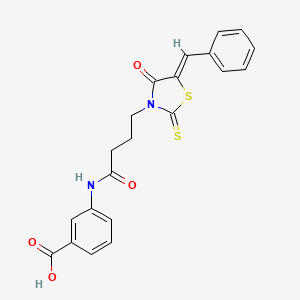
![3,4-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2990237.png)
